molecular formula C24H28N2O3S2 B2857528 ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 450350-43-3

ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2857528
CAS RN: 450350-43-3
M. Wt: 456.62
InChI Key: RMNHWDSOEINWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Indoles are also a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Synthesis of Novel Compounds

This compound is synthesized from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives . The reactions proceeded in acetone as a solvent under reflux for 5 h in good yields . The structures of new compounds were confirmed by 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, infrared, elemental analyses, and mass spectroscopy .

Pharmaceutical Industry

Amides, such as this compound, are important for the pharmaceutical industry . A coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain a similar compound .

Biological Activities

The indole moiety, which is part of this compound, occurs in a number of natural products and alkaloids, and its derivatives are widely used in various medicine formulations . It has been reported that they exhibit numerous biological activities, including antirheumatoidal, antioxidant, antibacterial, antiviral, antiallergic, and antileukemic activities .

Drug Synthesis

The sulfur- and nitrogen-containing aromatic heterocyclic compounds known as benzothiazoles and analogs play a crucial role in the synthesis of new drugs . These compounds have different pharmacological and biological effects, and have different applications in the production of carbonic anhydrase enzyme inhibitory, anti-inflammatory, anticancer, antimicrobial, antitumor, Alzheimer, antibacterial, antiallergic, and antioxidant drugs .

Industrial Applications

Benzothiazoles are also widely used in a variety of consumer and industrial products such as nonlinear optics (NLOs), textiles, α-glucosidase inhibitors, organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors .

properties

IUPAC Name

ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-3-26-14-20(16-10-8-9-12-18(16)26)30-15-21(27)25-23-22(24(28)29-4-2)17-11-6-5-7-13-19(17)31-23/h8-10,12,14H,3-7,11,13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNHWDSOEINWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.